

## Vatalanib: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	Vatalanib		
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This technical guide provides an in-depth overview of **Vatalanib** (also known as PTK787 or ZK 222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental protocols.

## **Core Chemical and Pharmacological Properties**

**Vatalanib** is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2]

Identifier	Value	Reference
CAS Number	212141-54-3	[3]
Molecular Formula	C20H15CIN4	[3]

## **Mechanism of Action and Target Profile**

**Vatalanib** functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][4] By inhibiting these receptors, **Vatalanib** effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and



survival, which are essential for angiogenesis.[5] The primary targets and their corresponding in vitro inhibitory concentrations (IC50) are summarized below.

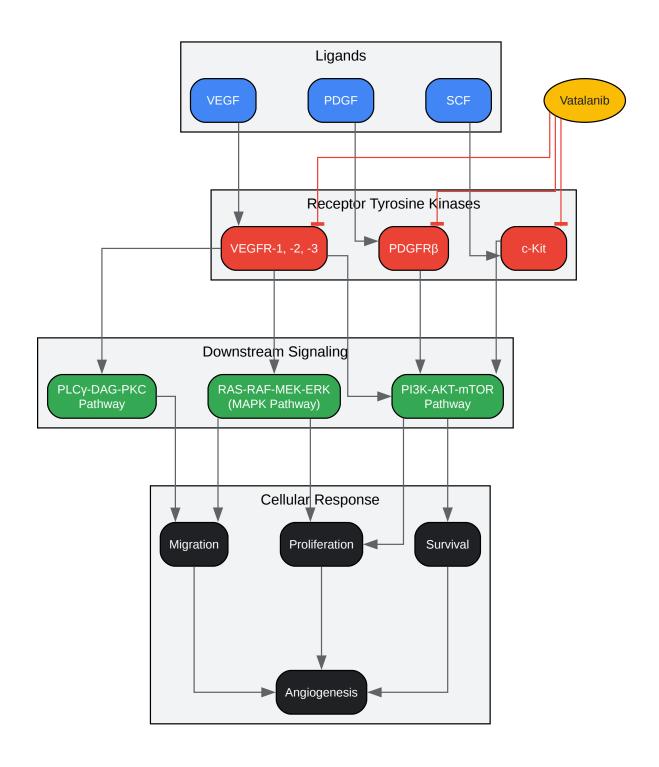
Target	IC50 (nM)	Reference
VEGFR-2 (KDR)	37	[6]
VEGFR-1 (Flt-1)	77	[7]
VEGFR-3 (Flt-4)	190	[4]
PDGFRβ	580	[6]
c-Kit	730	[6]

The inhibition of VEGFR-2 is considered the most significant for **Vatalanib**'s anti-angiogenic effects.[1][5] Downstream signaling cascades affected by **Vatalanib** include the MAPK/ERK, AKT, and JUN pathways.[4]

## **Signaling Pathway Diagram**

The following diagram illustrates the signaling pathway inhibited by **Vatalanib**.





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Caption: **Vatalanib** inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic signaling.



# **Experimental Protocols**In Vitro Kinase Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of **Vatalanib** against target kinases.

Objective: To quantify the IC50 value of Vatalanib for specific receptor tyrosine kinases.

#### Materials:

- Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)
- y-[33P]ATP
- Poly-(Glu:Tyr 4:1) peptide substrate
- 96-well filter plates
- Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT, 10 μM sodium vanadate)
- Vatalanib stock solution in DMSO
- EDTA solution (250 mM)
- 0.5% H3PO4 wash buffer
- Ethanol
- · Scintillation cocktail

#### Procedure:

- Prepare serial dilutions of Vatalanib in the kinase buffer.
- In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the **Vatalanib** dilution (or DMSO for control).



- Initiate the kinase reaction by adding y-[33P]ATP.
- Incubate the plate at ambient temperature for 10 minutes.
- Stop the reaction by adding EDTA solution.
- Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.
- Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.
- Rinse the membrane with ethanol and allow it to dry.
- Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Vatalanib** concentration relative to the control and determine the IC50 value using linear regression analysis.[6]

## **Endothelial Cell Proliferation Assay (BrdU Incorporation)**

This protocol describes a method to assess the effect of **Vatalanib** on VEGF-induced endothelial cell proliferation.

Objective: To measure the inhibitory effect of **Vatalanib** on the proliferation of human umbilical vein endothelial cells (HUVECs).

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Gelatin-coated 96-well plates
- HUVEC growth medium
- Basal medium with 1.5% FCS
- Recombinant human VEGF



- Vatalanib stock solution in DMSO
- BrdU labeling solution
- Fixation solution
- Peroxidase-labeled anti-BrdUrd antibody
- 3,3'5,5'-tetramethylbenzidine (TMB) substrate
- Spectrophotometer

#### Procedure:

- Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.
- Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and varying concentrations of Vatalanib (or DMSO for control).
- Incubate the cells for 24 hours.
- Add BrdU labeling solution to each well and incubate for an additional 24 hours.
- Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.
- Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.
- The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the IC50 of **Vatalanib** for inhibiting VEGF-induced proliferation.[6]

## In Vivo and Clinical Data Summary

**Vatalanib** has been evaluated in numerous preclinical and clinical studies. In vivo studies using xenograft models of various human carcinomas in nude mice have demonstrated that oral administration of **Vatalanib** (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]

Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal cancer, where **Vatalanib** was added to FOLFOX chemotherapy, are summarized below.



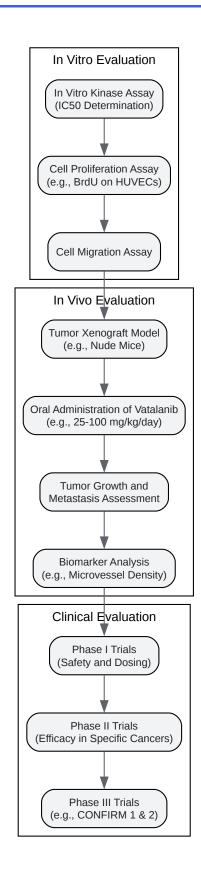
Endpoint	CONFIRM 1 (Vatalanib + FOLFOX vs. Placebo + FOLFOX)	CONFIRM 2 (Vatalanib + FOLFOX vs. Placebo + FOLFOX)	Reference
Progression-Free Survival (Hazard Ratio)	0.88	0.83	[3]
Overall Survival (Hazard Ratio)	1.08	1.00	[3]
Response Rate in High Vascular Density Tumors	Increased from 15% to 50% with Vatalanib	-	[7]

While the primary endpoints for overall survival were not met in the broader population, subgroup analyses suggested potential clinical benefit in patients with high lactate dehydrogenase (LDH) levels or tumors with high vascular density.[7][8]

## **Experimental Workflow Diagram**

The following diagram outlines a typical experimental workflow for the preclinical evaluation of **Vatalanib**.





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Caption: Preclinical to clinical evaluation workflow for **Vatalanib**.



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